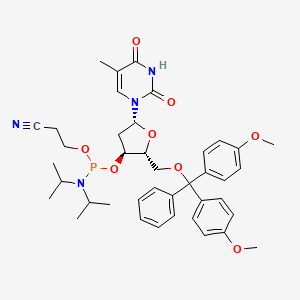

DMT-dT Phosphoramidite

Descripción

Propiedades

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOTXUFIWPRZJX-CEXSRUIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433054 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98796-51-1 |

Source

|

| Record name | Thymidine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98796-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the phosphoramidite chemistry method stands as the gold standard, enabling the creation of DNA and RNA sequences with high fidelity. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a bulky and strategically labile protecting group for the 5'-hydroxyl of the nucleoside monomer. This in-depth technical guide explores the critical role of the DMT group, detailing its function, the quantitative impact on synthesis efficiency, and the experimental protocols that govern its use.

The Core Function of the DMT Group: Ensuring Sequential Synthesis

The primary role of the DMT group in phosphoramidite chemistry is to act as a temporary "gatekeeper" for the 5'-hydroxyl group of the phosphoramidite monomer.[1][2] This protection is paramount to enforce the directional and sequential addition of nucleotides in the 3' to 5' direction during solid-phase synthesis.[1][3] By blocking the 5' end, the DMT group prevents unwanted side reactions, such as the uncontrolled polymerization of nucleosides, thereby ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1]

The selection of the DMT group for this crucial task is due to a unique combination of properties:

-

Steric Hindrance: The significant size of the DMT group provides substantial steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[1]

-

Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a selective lability that is fundamental to the cyclical nature of phosphoramidite synthesis.[1][2]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a distinct, bright orange color and a strong absorbance at approximately 495 nm, which allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[4][5]

Quantitative Impact of High Coupling Efficiency

The success of oligonucleotide synthesis is critically dependent on the efficiency of each coupling step. The DMT group is instrumental in achieving the high coupling efficiencies, typically between 98% and 99.5%, that are characteristic of modern phosphoramidite chemistry.[3][6] Incomplete coupling reactions lead to the formation of "n-1" and other truncated sequences, which are difficult to separate from the full-length product. The capping step in the synthesis cycle is designed to block these unreacted 5'-hydroxyl groups from further elongation, but high initial coupling efficiency is the primary determinant of the final product yield and purity.

The following table illustrates the dramatic effect of stepwise coupling efficiency on the overall yield of full-length oligonucleotides of varying lengths.

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

| 150 | 4.8% | 22.0% | 47.1% |

This data highlights the critical importance of maintaining high coupling efficiency, a feat largely enabled by the effective protection and controlled deprotection of the 5'-hydroxyl group by the DMT moiety.

Experimental Protocols

The synthesis of an oligonucleotide via phosphoramidite chemistry is a cyclical process, with each cycle consisting of four key steps: detritylation, coupling, capping, and oxidation. The DMT group plays a central role in the first two steps of each cycle.

Detritylation (Deblocking)

This initial step removes the DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support, making it available for the next coupling reaction.

-

Reagent: Typically a solution of 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent such as dichloromethane (DCM) or toluene.[7][8]

-

Procedure:

-

The synthesis column containing the solid support is washed with an anhydrous solvent (e.g., acetonitrile).

-

The detritylation reagent is passed through the column for a specified time (typically 30-60 seconds).

-

The orange-colored effluent containing the cleaved DMT cation is collected for spectrophotometric analysis to determine the coupling efficiency of the previous cycle.[4]

-

The column is thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove all traces of the acid, which could interfere with the subsequent coupling step.

-

Coupling

In this step, the next phosphoramidite monomer is added to the growing oligonucleotide chain.

-

Reagents:

-

Procedure:

-

The phosphoramidite solution and the activator solution are mixed immediately before being delivered to the synthesis column.

-

The activated phosphoramidite is passed through the column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleoside.

-

The reaction time is typically short, around 30 seconds for standard nucleosides.[7]

-

The column is then washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

-

Capping

To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked in this step.

-

Reagents:

-

Procedure:

-

Capping Reagent A and Capping Reagent B are mixed and delivered to the synthesis column.

-

The mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps.

-

The reaction is typically allowed to proceed for about 30 seconds.

-

The column is washed with anhydrous acetonitrile.

-

Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.

-

Reagent: A solution of iodine (typically 0.02-0.1 M) in a mixture of THF, pyridine, and water.[7]

-

Procedure:

-

The oxidizing solution is passed through the synthesis column.

-

The phosphite triester is rapidly oxidized to a phosphate triester.

-

The reaction time is typically around 30-45 seconds.[9]

-

The column is washed with anhydrous acetonitrile to remove the oxidizing reagent and prepare for the next synthesis cycle, which begins again with the detritylation step.

-

Visualizing the Process

To better illustrate the critical role of the DMT group and the overall workflow, the following diagrams are provided.

References

- 1. Novel base-labile protecting groups for 5'-hydroxyl protection in the synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eu.idtdna.com [eu.idtdna.com]

- 4. atdbio.com [atdbio.com]

- 5. biotage.com [biotage.com]

- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. academic.oup.com [academic.oup.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 5'-O-DMT-thymidine-3'-CE phosphoramidite: Structure and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-DMT-thymidine-3'-CE phosphoramidite, a fundamental building block in the chemical synthesis of DNA.

Chemical Structure and Properties

5'-O-DMT-thymidine-3'-CE phosphoramidite is a modified nucleoside derivative essential for the automated solid-phase synthesis of oligonucleotides.[] Its structure is meticulously designed with protecting groups that ensure the specific and controlled formation of phosphodiester bonds. The molecule can be deconstructed into three key components:

-

5'-O-Dimethoxytrityl (DMT) group: This bulky acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its primary role is to prevent unwanted reactions at this position during the coupling step of oligonucleotide synthesis. The DMT group is removed at the beginning of each synthesis cycle by treatment with a mild acid, exposing the 5'-hydroxyl for the subsequent coupling reaction.[2]

-

Thymidine: This is the core nucleoside, consisting of a thymine base linked to a 2'-deoxyribose sugar. It provides the "T" base in the growing DNA chain.

-

3'- (2-cyanoethyl)-N,N-diisopropylphosphoramidite group: This reactive moiety is attached to the 3'-hydroxyl group of the deoxyribose. The diisopropylamino group is a good leaving group, which, upon activation by an acidic azole catalyst, allows for the efficient coupling with the free 5'-hydroxyl of the growing oligonucleotide chain.[3] The cyanoethyl group protects the phosphorus and is removed at the end of the synthesis.

The chirality at the phosphorus center results in the presence of two diastereomers, though this does not typically affect the efficiency of the oligonucleotide synthesis.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of 5'-O-DMT-thymidine-3'-CE phosphoramidite.

Caption: Chemical structure of 5'-O-DMT-thymidine-3'-CE phosphoramidite.

Quantitative Data

The following table summarizes key quantitative data for 5'-O-DMT-thymidine-3'-CE phosphoramidite.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₄₉N₄O₈P | [3][4] |

| Molecular Weight | 744.81 g/mol | [4] |

| CAS Number | 98796-51-1 | [3][4] |

| Appearance | White to off-white powder | [] |

| Purity (HPLC) | ≥98.0% | [4] |

| Storage Temperature | -20°C | [][5] |

| ³¹P NMR Chemical Shift | Diastereomers typically appear in the range of 140-155 ppm. |

Experimental Protocols

Synthesis of 5'-O-DMT-thymidine-3'-CE phosphoramidite

The synthesis of 5'-O-DMT-thymidine-3'-CE phosphoramidite is achieved through a phosphitylation reaction of 5'-O-DMT-thymidine. A common method involves the use of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite as the phosphitylating agent in the presence of an activator.

Materials:

-

5'-O-DMT-thymidine

-

2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

-

Activator (e.g., 5-benzylthio-1H-tetrazole (BTT))

-

Anhydrous acetonitrile (ACN)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: Dissolve 5'-O-DMT-thymidine in a mixture of anhydrous THF and ACN.

-

Phosphitylation: Add the activator (e.g., BTT) to the solution, followed by the dropwise addition of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite. The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like DCM and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic species.

-

Purification: The crude product is purified by silica gel column chromatography to yield the pure 5'-O-DMT-thymidine-3'-CE phosphoramidite as a white foam or powder.

-

Characterization: The final product is characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Solid-Phase Oligonucleotide Synthesis Cycle

5'-O-DMT-thymidine-3'-CE phosphoramidite is a key reagent in the automated solid-phase synthesis of DNA, which follows a four-step cycle for each nucleotide addition.[2]

Workflow Diagram:

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Steps:

-

Detritylation (Deblocking): The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass). The 5'-DMT protecting group of this nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[6] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The 5'-O-DMT-thymidine-3'-CE phosphoramidite, activated by a tetrazole derivative, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[6] This reaction is highly efficient, typically exceeding 99% yield.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is usually achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole. This permanently blocks the unreacted chains.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester. This is typically done using an iodine solution in the presence of water and pyridine.[6]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final DNA product.

References

- 2. nbinno.com [nbinno.com]

- 3. 5'-O-DMT-thymidine 3'-CE phosphoramidite | 98796-51-1 | PD09152 [biosynth.com]

- 4. hongene.com [hongene.com]

- 5. 5'-O-DMT-Thymidine-CE Phosphoramidite, 98796-51-1 | BroadPharm [broadpharm.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Core Mechanism of Detritylation in Solid-Phase Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the detritylation step in solid-phase oligonucleotide synthesis, a critical process for the production of high-quality oligonucleotides for research, diagnostics, and therapeutic applications. Detritylation, the removal of the 5'-hydroxyl protecting group, is a fundamental reaction in the iterative cycle of oligonucleotide synthesis. Understanding its mechanism, kinetics, and potential side reactions is paramount for optimizing synthesis protocols and ensuring the integrity of the final product.

The Chemical Mechanism of Detritylation

Solid-phase oligonucleotide synthesis relies on the sequential addition of nucleotide monomers to a growing chain anchored to a solid support. To ensure the correct sequence, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite and the growing oligonucleotide chain is protected with a 4,4'-dimethoxytrityl (DMT) group. The detritylation step involves the acid-catalyzed removal of this DMT group, exposing a free 5'-hydroxyl group for the subsequent coupling reaction.[1][2][3]

The reaction is typically carried out using a solution of a protic acid, most commonly trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent such as dichloromethane (DCM) or toluene.[4][5] The acidic conditions protonate the ether oxygen of the DMT group, leading to its cleavage and the formation of a highly stable, orange-colored DMT carbocation (DMT⁺).[3][6] This distinct coloration provides a convenient method for real-time monitoring of the coupling efficiency in each cycle, as the intensity of the color is proportional to the amount of DMT cation released.[6][7]

The overall reaction can be summarized as follows:

5'-DMT-Oligonucleotide + Acid → 5'-HO-Oligonucleotide + DMT⁺

While seemingly straightforward, the efficiency and fidelity of this step are influenced by several factors, including the choice and concentration of the acid, the solvent system, reaction time, and the sequence of the oligonucleotide itself. A critical side reaction that can occur during detritylation is depurination, the acid-catalyzed cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar.[4][8] This can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotide impurities. Therefore, a delicate balance must be struck between achieving complete and rapid detritylation while minimizing depurination.[9][10]

Quantitative Data on Detritylation and Depurination

The selection of the detritylating agent and reaction conditions is a critical parameter in oligonucleotide synthesis. The following tables summarize key quantitative data on the kinetics of detritylation and the competing depurination side reaction.

| Detritylating Agent | Solvent | Concentration | Key Features | Best For |

| Dichloroacetic Acid (DCA) | Toluene | 10% | Standard, fast deblocking. | Routine oligonucleotide synthesis.[5] |

| Dichloroacetic Acid (DCA) | Toluene | 3% | Gentle deblocking, minimizes depurination. | Long oligonucleotides and sensitive bases.[5] |

| Dichloroacetic Acid (DCA) | Methylene Chloride (DCM) | 3% | Mild, controlled detritylation.[5] | Sensitive synthesis workflows.[5] |

| Trichloroacetic Acid (TCA) | Methylene Chloride (DCM) | 3% | Faster kinetics compared to DCA.[5] | Workflows where TCA is preferred and speed is critical.[5] |

Table 1: Comparison of Common Detritylating Reagents. This table provides a general overview of the characteristics of different detritylating agents and their recommended applications.

| Oligonucleotide Construct | Detritylating Agent | Depurination Half-Time (t½) |

| 5'-DMT-dA-CPG | 3% DCA in DCM | 1.3 hours |

| 5'-DMT-dA-CPG | 15% DCA in DCM | Significantly less than with 3% DCA |

| 5'-DMT-dA-CPG | 3% TCA in DCM | Significantly less than with 3% DCA |

| 5'-DMT-dG-CPG | 3% DCA in DCM | > 24 hours |

| 5'-DMT-dG-CPG | 3% TCA in DCM | ~ 8 hours |

Table 2: Depurination Half-Times of Protected Nucleosides on Solid Support. This data highlights the lability of the adenosine-deoxyribose bond under acidic conditions compared to guanosine. Data compiled from Septak, M. (1996). Nucleic Acids Research, 24(15), 3053–3058.[9][10][11]

| Oligonucleotide Construct | Detritylating Agent | Time to 99% Detritylation |

| DMT-dG-pT Dimer | 3% DCA in DCM | ~40 seconds |

| DMT-dG-pT Dimer | 15% DCA in DCM | ~30 seconds |

| DMT-dG-pT Dimer | 3% TCA in DCM | ~25 seconds |

| DMT-[17mer] | 3% DCA in DCM | ~70 seconds |

| DMT-[17mer] | 15% DCA in DCM | ~50 seconds |

| DMT-[17mer] | 3% TCA in DCM | ~45 seconds |

Table 3: Detritylation Kinetics for Different Oligonucleotide Lengths. This table illustrates that longer oligonucleotides require longer detritylation times. Data compiled from Septak, M. (1996). Nucleic Acids Research, 24(15), 3053–3058.[9][10][11]

Experimental Protocols

Protocol for Monitoring Detritylation in Automated Solid-Phase Synthesis

This protocol describes a general method for monitoring the efficiency of the detritylation step during automated oligonucleotide synthesis by quantifying the released DMT cation.

Materials:

-

Automated DNA/RNA synthesizer

-

Solid support with the initial nucleoside

-

Detritylation solution (e.g., 3% TCA in DCM)

-

Acetonitrile (synthesis grade)

-

Collection vials

-

UV-Vis spectrophotometer

Procedure:

-

Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence and synthesis protocol. Ensure that the detritylation step is programmed to divert the effluent containing the DMT cation into a collection vial for each cycle.

-

Synthesis Initiation: Start the automated synthesis cycle.

-

Fraction Collection: After the delivery of the detritylation solution to the synthesis column and a brief incubation period, the synthesizer will flush the column with acetonitrile. The orange-colored effluent containing the DMT cation is collected in a designated vial for each synthesis cycle.

-

Spectrophotometric Analysis:

-

Dilute the collected fractions with a known volume of a suitable solvent (e.g., acetonitrile) if necessary to ensure the absorbance is within the linear range of the spectrophotometer.

-

Measure the absorbance of each fraction at the wavelength of maximum absorbance for the DMT cation, which is approximately 498 nm.[7]

-

-

Data Analysis:

-

The absorbance value for each cycle is directly proportional to the amount of DMT cation released, which in turn reflects the coupling efficiency of the previous cycle.

-

A stable or consistent absorbance reading across the synthesis cycles indicates a high and uniform coupling efficiency. A sudden drop in absorbance may indicate a problem with the coupling step of that particular cycle.

-

The stepwise coupling yield can be calculated by comparing the absorbance of consecutive cycles.

-

Manual Detritylation Protocol for Purified Oligonucleotides

This protocol is suitable for the removal of the 5'-DMT group from an oligonucleotide that has been purified by reverse-phase HPLC with the DMT group still attached (DMT-on purification).

Materials:

-

Lyophilized DMT-on oligonucleotide

-

80% aqueous acetic acid

-

95% ethanol

-

Microcentrifuge tubes

-

Lyophilizer or vacuum concentrator

Procedure:

-

Dissolution: Dissolve the dried, DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[7] The solution will not turn orange because the aqueous environment leads to the formation of tritanol instead of the stable carbocation.[7]

-

Incubation: Let the solution stand at room temperature for 20 minutes to ensure complete detritylation.[7]

-

Quenching and Precipitation: Add an equal volume of 95% ethanol to the solution. This will precipitate the detritylated oligonucleotide.

-

Lyophilization: Freeze the sample and lyophilize it to dryness. It is crucial to ensure all traces of acetic acid are removed. This can be facilitated by co-evaporation with ethanol.[7]

-

Desalting (Optional): The resulting pellet contains the detritylated oligonucleotide and dimethoxytritanol. If required for downstream applications, the dimethoxytritanol and any remaining salts can be removed by a desalting procedure, such as size-exclusion chromatography or ethanol precipitation.

Visualizing the Detritylation Process

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and workflows involved in the detritylation step.

Caption: Chemical pathways of detritylation and the depurination side reaction.

Caption: Experimental workflow for the detritylation step in automated oligonucleotide synthesis.

Caption: Logical relationships between reaction parameters and outcomes in detritylation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. atdbio.com [atdbio.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. youdobio.com [youdobio.com]

- 6. biotage.com [biotage.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Some observations on detritylation in solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

A Deep Dive into Phosphoramidite Solid-Phase Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The phosphoramidite solid-phase synthesis method, first introduced in the early 1980s, remains the gold standard for its efficiency and amenability to automation. This technical guide provides an in-depth exploration of the core principles of this methodology, including detailed experimental protocols, quantitative data, and visual representations of the key processes.

The Solid Support: An Anchor for Synthesis

Solid-phase synthesis, a technique for which R. Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of monomers to a growing chain that is covalently attached to an insoluble support. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away at each step.

The most commonly used solid supports for oligonucleotide synthesis are controlled pore glass (CPG) and macroporous polystyrene (MPPS). The choice of support and its properties, such as pore size and loading capacity, are critical for efficient synthesis.

| Support Type | Typical Particle Size | Typical Loading Capacity | Pore Size (Å) | Applications |

| Controlled Pore Glass (CPG) | 50-200 µm | 20-30 µmol/g | 500, 1000, 1500, 2000, 3000 | Routine synthesis of oligonucleotides up to ~200 bases in length. Larger pore sizes are used for longer oligonucleotides to prevent steric hindrance. |

| Macroporous Polystyrene (MPPS) | 50-200 µm | Up to 350 µmol/g | N/A | High-throughput synthesis and synthesis of shorter oligonucleotides where higher loading is desired. |

The Phosphoramidite Monomer: The Building Block

The key reagents in this process are the nucleoside phosphoramidites, which are stabilized derivatives of natural nucleosides. These building blocks are modified with several protecting groups to prevent unwanted side reactions during synthesis.

Protecting Groups: Ensuring Specificity

Strategic protection of reactive functional groups is fundamental to the success of phosphoramidite chemistry.

-

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed at the beginning of each synthesis cycle.

-

Exocyclic Amino Groups (on A, C, and G): Protected by base-labile groups to prevent reactions at these sites. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. Thymine does not require protection of its exocyclic amine.

-

Phosphorus Atom: The phosphite moiety is protected by a β-cyanoethyl group, which is removed at the end of the synthesis under basic conditions.

-

3'-Hydroxyl Group: This group is attached to the solid support, effectively protecting it throughout the synthesis.

The Synthesis Cycle: A Four-Step Process

The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through a repeated cycle of four chemical reactions for each nucleotide added.

Figure 1: The four-step phosphoramidite solid-phase synthesis cycle.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide attached to the solid support. This "deblocking" step exposes a reactive hydroxyl group for the subsequent coupling reaction.

-

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).

-

Reaction Time: Typically 30 to 180 seconds.

-

Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which can be used to monitor the efficiency of each coupling step in real-time.

Figure 2: Detritylation reaction.

Step 2: Coupling

The activated phosphoramidite monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.

-

Reagents:

-

A phosphoramidite monomer (the next base to be added).

-

An activator, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile.

-

-

Reaction Time: 20 seconds to 15 minutes, depending on the specific phosphoramidite and activator used.

-

Efficiency: This step is crucial for the overall yield of the synthesis. Coupling efficiencies are typically greater than 99%.

Figure 3: Coupling reaction.

Step 3: Capping

To prevent the formation of deletion mutations (oligonucleotides missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is typically achieved by acetylation.

-

Reagents: A mixture of acetic anhydride and a catalyst, such as 1-methylimidazole (NMI) or dimethylaminopyridine (DMAP).

-

Reaction Time: Approximately 30 seconds.

-

Purpose: To terminate any chains that failed to undergo coupling, preventing them from participating in subsequent cycles.

Figure 4: Capping reaction.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate triester.

-

Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).

-

Reaction Time: Approximately 30 to 60 seconds.

-

Result: A stable phosphate backbone is formed, ready for the next synthesis cycle.

Figure 5: Oxidation reaction.

Quantitative Parameters of the Synthesis Cycle

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The overall yield decreases exponentially with the number of coupling cycles.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | > 99% | Can be affected by the purity of reagents, water content, and steric hindrance with modified bases. |

| Detritylation Time | 30 - 180 seconds | Longer times may be required for longer oligonucleotides. |

| Coupling Time | 20 seconds - 15 minutes | Standard phosphoramidites couple quickly, while modified or bulky monomers may require longer reaction times. |

| Capping Time | ~ 30 seconds | A rapid and efficient reaction. |

| Oxidation Time | 30 - 60 seconds | Sufficient time is needed to ensure complete oxidation. |

| Phosphoramidite Concentration | 0.02 - 0.2 M in acetonitrile | Higher concentrations can be used to drive the reaction to completion. |

| Activator Concentration | 0.2 - 0.7 M in acetonitrile | The type and concentration of the activator can influence coupling efficiency. |

| Deblocking Acid Concentration | 3% TCA or DCA in DCM | Stronger acid concentrations can lead to depurination, especially of adenine and guanine bases. |

| Oxidizing Agent Concentration | 0.02 - 0.1 M Iodine | The concentration is optimized for rapid and complete oxidation. |

Experimental Protocols

The following is a generalized protocol for a single cycle of phosphoramidite solid-phase synthesis. Specific times and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.

Materials and Reagents:

-

Solid support (CPG) with the initial nucleoside attached.

-

Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).

-

Deblocking solution (3% TCA in DCM).

-

Capping solutions:

-

Cap A: Acetic anhydride/Pyridine/THF.

-

Cap B: 1-Methylimidazole/THF.

-

-

Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

-

Anhydrous acetonitrile for washing.

Procedure:

-

Detritylation:

-

Wash the solid support with anhydrous acetonitrile.

-

Treat the support with the deblocking solution for 60 seconds to remove the DMT group.

-

Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the coupling reaction to proceed for 45 seconds.

-

Wash the support with anhydrous acetonitrile.

-

-

Capping:

-

Deliver the capping solutions (Cap A and Cap B) to the column.

-

Allow the capping reaction to proceed for 30 seconds.

-

Wash the support with anhydrous acetonitrile.

-

-

Oxidation:

-

Deliver the oxidizing solution to the column.

-

Allow the oxidation reaction to proceed for 30 seconds.

-

Wash the support with anhydrous acetonitrile.

-

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing: Cleavage and Deprotection

After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

-

Cleavage from Support: The oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Base and Phosphate Deprotection: The same basic solution used for cleavage also removes the protecting groups from the nucleobases (benzoyl and isobutyryl) and the phosphate backbone (cyanoethyl). This step is typically carried out at an elevated temperature (e.g., 55°C) for several hours.

-

Purification: The final product is a mixture of the full-length oligonucleotide and shorter, truncated sequences. Purification is often necessary to isolate the desired product. Common purification methods include:

-

Polyacrylamide gel electrophoresis (PAGE).

-

High-performance liquid chromatography (HPLC), including reverse-phase and ion-exchange chromatography.

-

Cartridge purification.

-

Conclusion

Phosphoramidite solid-phase synthesis is a highly refined and robust method for the chemical synthesis of oligonucleotides. A thorough understanding of the underlying chemical principles, the function of protecting groups, and the critical parameters of the synthesis cycle is essential for researchers, scientists, and drug development professionals working with synthetic nucleic acids. The ability to control and optimize each step of this process allows for the routine production of high-quality, custom-designed oligonucleotides that are indispensable for a wide range of applications in modern biotechnology and medicine.

The Genesis and Evolution of Phosphoramidite Chemistry: A Cornerstone of Modern Biotechnology

An in-depth technical guide on the history and development of phosphoramidite chemistry for DNA synthesis for researchers, scientists, and drug development professionals.

The ability to chemically synthesize DNA with a defined sequence has been a pivotal technological advancement, underpinning the very foundations of modern molecular biology, genomics, and synthetic biology. From enabling the creation of primers for PCR and sequencing to the ambitious endeavor of synthesizing entire genomes, the impact of automated DNA synthesis is immeasurable. At the heart of this revolution lies the elegant and highly efficient phosphoramidite chemistry, a method that has remained the gold standard for over four decades. This technical guide delves into the history, development, and core principles of this remarkable chemical process.

From Cumbersome Beginnings to a Paradigm Shift

Early attempts at DNA synthesis in the 1950s and 60s were fraught with challenges, characterized by laborious solution-phase methods, low yields, and the generation of complex product mixtures. The introduction of solid-phase synthesis by Robert Bruce Merrifield in the 1960s for peptide synthesis was a conceptual breakthrough that would later be adapted for oligonucleotides.

The 1970s saw the emergence of the phosphotriester and H-phosphonate methods for DNA synthesis. While representing significant improvements, these techniques were still hampered by long reaction times, the need for harsh reagents, and limitations in the length of DNA that could be synthesized.

The true paradigm shift occurred in the late 1970s and early 1980s in the laboratory of Marvin H. Caruthers at the University of Colorado, Boulder. Building upon the work of others, Caruthers and his team introduced the use of phosphoramidites as the monomeric building blocks for DNA synthesis. These novel compounds were significantly more reactive than their predecessors, yet stable enough to be handled and stored. This breakthrough combination of stability and high reactivity dramatically increased coupling efficiency and reduced the time required for each synthesis cycle, paving the way for the development of the first automated DNA synthesizers.

The Core of the Process: The Phosphoramidite Synthesis Cycle

Automated DNA synthesis using phosphoramidite chemistry is a cyclical process, with each cycle adding one nucleotide to the growing DNA chain, which is attached to a solid support, typically controlled pore glass (CPG). The cycle consists of four key chemical steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-hydroxyl protecting group, a dimethoxytrityl (DMT) group, from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group yields a free 5'-hydroxyl group, which is now available to react with the next incoming nucleotide. The vibrant orange color of the released DMT cation also serves as a convenient method for monitoring the synthesis reaction in real-time.

-

Coupling (Activation): The next nucleotide, in the form of a phosphoramidite monomer with its own 5'-DMT protecting group, is introduced along with a weak acid activator, most commonly 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing DNA chain. This results in the formation of a phosphite triester linkage. This coupling reaction is extremely efficient, with yields typically exceeding 99%.

-

Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, a capping step is performed. This is achieved by acetylating the unreacted hydroxyl groups. A mixture of acetic anhydride and 1-methylimidazole is commonly used for this purpose. This ensures that only the desired full-length oligonucleotide is produced.

-

Oxidation: The newly formed phosphite triester linkage is unstable and needs to be converted to a more stable phosphotriester linkage. This is accomplished by oxidation using a solution of iodine in the presence of water and a weak base, such as pyridine or lutidine.

This four-step cycle is repeated until the desired DNA sequence is synthesized.

Quantitative Evolution of Phosphoramidite Synthesis

The continuous refinement of phosphoramidite chemistry and the associated instrumentation has led to dramatic improvements in synthesis efficiency and speed.

| Parameter | Early 1980s | Mid-1990s | Present Day |

| Coupling Efficiency | ~95-98% | ~99% | >99.5% |

| Synthesis Cycle Time | 30-60 minutes | 10-20 minutes | 2-5 minutes |

| Typical Oligo Length | 20-30 bases | 50-70 bases | >100 bases |

| Reagent Consumption | High | Moderate | Low (Microfluidics) |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in a single synthesis cycle on an automated DNA synthesizer. Concentrations and reaction times may vary depending on the specific synthesizer, reagents, and scale of synthesis.

1. Detritylation:

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support is washed with DCM. The detritylation reagent is then passed through the column for 60-120 seconds. The column is then washed extensively with an inert solvent like acetonitrile to remove all traces of acid.

2. Coupling:

-

Reagents:

-

Phosphoramidite monomer (e.g., A, C, G, or T) dissolved in acetonitrile to a concentration of ~0.1 M.

-

Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).

-

-

Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column and allowed to react for 45-90 seconds.

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

-

Cap B: 16% 1-Methylimidazole in THF.

-

-

Procedure: Cap A and Cap B are delivered to the column and allowed to react for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

4. Oxidation:

-

Reagent: 0.02 M Iodine in a solution of THF, water, and pyridine.

-

Procedure: The oxidizer solution is passed through the column for 30-60 seconds to convert the phosphite triester to a phosphotriester. The column is then washed with acetonitrile.

Following the completion of all cycles, the synthesized oligonucleotide is cleaved from the solid support and the phosphate and base protecting groups are removed in a final deprotection step, typically using aqueous ammonia.

Visualizing the Chemistry and Workflow

To better understand the intricate process of phosphoramidite DNA synthesis, the following diagrams illustrate the chemical pathway and the automated workflow.

Caption: Chemical pathway of the four-step phosphoramidite DNA synthesis cycle.

An In-depth Technical Guide to the Cyanoethyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2-cyanoethyl (CE) group is a critical protecting group in modern synthetic chemistry, particularly in the automated solid-phase synthesis of oligonucleotides. Its widespread adoption is due to its stability under the conditions of the synthesis cycle and its facile removal under mild basic conditions, which is crucial for the integrity of the final oligonucleotide product. This guide provides a comprehensive overview of the function, application, and removal of the cyanoethyl protecting group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Function and Application

In the context of phosphoramidite chemistry for oligonucleotide synthesis, the 2-cyanoethyl group serves as a protecting group for the phosphate backbone. During the synthesis cycle, after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. The cyanoethyl group attached to the phosphate oxygen prevents undesirable side reactions at the phosphorus center during the subsequent synthesis cycles. Its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group is a key feature that makes it suitable for this application.

The use of 2-cyanoethyl phosphoramidites has become the industry standard for DNA and RNA synthesis, offering high coupling efficiencies and leading to high-quality synthetic oligonucleotides.

Data Presentation

The efficiency of the cyanoethyl protecting group strategy is reflected in the high coupling yields achieved during oligonucleotide synthesis and the kinetics of its removal.

| Parameter | Value | Conditions/Notes | Reference |

| Phosphoramidite Synthesis | |||

| Isolated Yield of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 88.5% | After vacuum distillation and alumina treatment. | |

| Purity of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | >98% | Assessed by ³¹P NMR. | |

| Oligonucleotide Synthesis | |||

| Average Stepwise Coupling Yield | >99% | Using 2-cyanoethyl phosphoramidites on automated synthesizers. | |

| Theoretical Yield of a 30-mer Oligonucleotide | 75% | Assuming 99% average coupling efficiency for 29 couplings. | |

| Deprotection Kinetics | |||

| Time for >99% Cyanoethyl Group Removal | 1 min | Using DBU/CH₃CN (1:9, v/v) at room temperature. | |

| Time for Cleavage and Deprotection | 90 minutes | Using concentrated ammonium hydroxide at room temperature for cleavage from support and phosphate deprotection. | |

| 8 hours | At 55°C with concentrated ammonium hydroxide for complete base deprotection. | ||

| Side Reaction: Cyanoethylation of Thymine | |||

| Formation of N³-cyanoethylated Thymidine | 52% | After 24 hours of reaction between unprotected thymidine and acrylonitrile in the presence of DBU/CH₃CN. | |

| Stability of N³-benzoyl-protected Thymidine | No cyanoethylation detected | After 24 hours under the same conditions as above. |

Experimental Protocols

1. Synthesis of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

This protocol describes the synthesis of a common phosphitylating agent used to introduce the 2-cyanoethyl protected phosphate.

Materials:

-

2-(cyanoethoxy)dichlorophosphine (CDP)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Brockmann activated neutral alumina

-

Nitrogen gas

-

Sintered glass filter

-

Rotary evaporator

Procedure:

-

Prepare a solution of freshly distilled CDP (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -10°C to -12°C.

-

Slowly add diisopropylamine (4.5 eq) to the cooled solution over a period of 90 minutes, maintaining the temperature at -10°C.

-

After the addition is complete, allow the reaction slurry to warm to ambient temperature and continue stirring for 72 hours. Monitor the reaction by ³¹P NMR until no reaction intermediates are observed.

-

Filter the slurry through a sintered glass filter to remove the diisopropylamine hydrochloride precipitate.

-

Pass the clear filtrate through a column of dried, activated neutral alumina.

-

Concentrate the filtrate on a rotary evaporator at a maximum bath temperature of 45°C to yield the 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite as a pale yellow syrup.

2. Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol provides a general overview of a single cycle of nucleotide addition using 2-cyanoethyl phosphoramidite chemistry on an automated synthesizer.

Reagents:

-

Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (for detritylation)

-

2-Cyanoethyl phosphoramidite monomers in anhydrous acetonitrile

-

Activator solution (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile)

-

Capping solution A (e.g., acetic anhydride in THF/lutidine)

-

Capping solution B (e.g., N-methylimidazole in THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Anhydrous acetonitrile (for washing)

Procedure:

-

Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the acidic detritylation solution. The resulting orange-colored DMT cation can be quantified spectrophotometrically to monitor coupling efficiency.

-

Coupling: The next 2-cyanoethyl phosphoramidite monomer and the activator are delivered to the reaction column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus center, forming a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution. The 2-cyanoethyl group remains attached to the phosphate.

-

Washing: The solid support is washed extensively with anhydrous acetonitrile between each step to remove excess reagents and by-products.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

3. On-Support Deprotection of the Cyanoethyl Group

This procedure is performed prior to the final cleavage and deprotection to minimize the formation of cyanoethylated nucleobases.

Materials:

-

Controlled pore glass (CPG) support with the synthesized oligonucleotide

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous acetonitrile (ACN)

Procedure:

-

Place the CPG support in a reaction vessel.

-

Add a solution of 10% DBU in anhydrous acetonitrile (v/v) to the CPG.

-

Agitate the mixture at room temperature for 15-30 minutes.

-

Remove the DBU solution.

-

Wash the CPG support thoroughly with anhydrous acetonitrile to remove residual DBU and acrylonitrile.

4. Cleavage and Final Deprotection

This protocol describes the final steps to release the oligonucleotide from the solid support and remove the remaining protecting groups.

Materials:

-

CPG support with the synthesized and de-cyanoethylated oligonucleotide

-

Concentrated ammonium hydroxide (NH₄OH)

Procedure:

-

Transfer the CPG support to a sealed reaction vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Incubate the vial at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.

-

For complete removal of the base protecting groups (e.g., benzoyl, isobutyryl), continue the incubation at 55°C for 8-16 hours.

-

After cooling, carefully transfer the ammoniacal solution containing the crude oligonucleotide to a new tube, leaving the CPG behind.

-

The crude oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.

Mandatory Visualization

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Caption: Deprotection of the cyanoethyl group and side reaction.

Conclusion

The 2-cyanoethyl protecting group is an indispensable tool in the chemical synthesis of oligonucleotides. Its chemical properties are finely tuned for the requirements of phosphoramidite chemistry, providing stability when needed and allowing for efficient removal under conditions that preserve the integrity of the target molecule. A thorough understanding of its function, the kinetics of its removal, and the potential for side reactions is essential for researchers and professionals in the field of drug development and nucleic acid research to optimize synthesis protocols and ensure the production of high-quality oligonucleotides.

A Technical Guide to Oligonucleotide Synthesis: Phosphodiester vs. Phosphoramidite Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. The ability to create custom sequences of DNA and RNA with high fidelity is paramount. Historically, the phosphodiester method, pioneered by Nobel laureate H. Gobind Khorana, laid the groundwork for this field. However, the subsequent development of phosphoramidite chemistry revolutionized oligonucleotide synthesis, offering significantly improved efficiency, speed, and scalability. This technical guide provides an in-depth comparison of these two pivotal methods, detailing their core chemistries, experimental protocols, and key performance differences.

Core Principles and Chemical Differences

The fundamental goal of oligonucleotide synthesis is the sequential formation of phosphodiester bonds between nucleoside monomers. The primary distinction between the phosphodiester and phosphoramidite methods lies in the chemistry used to create this linkage.

Phosphodiester Synthesis: This early method involves the reaction between a 5'-protected nucleoside and a 3'-nucleoside-5'-phosphate.[1] A condensing agent, such as dicyclohexylcarbodiimide (DCC), is used to activate the phosphate group for coupling.[2] The resulting phosphodiester linkage is unprotected during the synthesis, which leads to several challenges.

Phosphoramidite Synthesis: This modern approach utilizes nucleoside phosphoramidites as the building blocks.[3] These monomers have a reactive phosphite triester group at the 3' position, which is protected with a labile group (e.g., β-cyanoethyl). The coupling reaction is catalyzed by a weak acid, such as tetrazole, and is followed by an oxidation step to form the stable phosphate triester.[4] This protection of the phosphate backbone throughout the synthesis cycle is a key advantage, preventing unwanted side reactions.

Quantitative Comparison of Synthesis Parameters

The phosphoramidite method offers substantial quantitative advantages over the older phosphodiester technique. These differences are summarized in the tables below.

| Parameter | Phosphodiester Synthesis | Phosphoramidite Synthesis |

| Average Coupling Efficiency (per cycle) | < 95-97%[2] | > 99%[5] |

| Cycle Time | > 1.5 hours[2] | 3-5 minutes[4] |

| Overall Yield for a 20-mer Oligonucleotide | ~10-20% | ~80-90% |

| Maximum Practical Oligonucleotide Length | ~20 bases[2] | Up to 200 bases[3] |

| Primary Side Reactions | Pyrophosphate formation, chain branching[6] | Formation of (n-1) shortmers |

| Theoretical yield calculated as (Coupling Efficiency)^(Number of couplings). Actual yields may vary. |

Experimental Workflows and Methodologies

The following diagrams and protocols outline the key steps in both phosphodiester and phosphoramidite synthesis.

Phosphodiester Synthesis Workflow

The phosphodiester method is a multi-step process for each nucleotide addition, characterized by long reaction times and the need for purification after each coupling step in solution-phase synthesis.[1]

Phosphoramidite Synthesis Workflow

Modern oligonucleotide synthesis is predominantly carried out using automated solid-phase phosphoramidite chemistry. The process consists of a highly efficient four-step cycle for each nucleotide addition.[3]

Detailed Experimental Protocols

Representative Protocol for Phosphodiester Synthesis (Solution-Phase)

Note: This is a generalized protocol representative of the historical method, which has been largely superseded. Specific conditions can vary significantly.

-

Preparation of Nucleoside Components:

-

Synthesize the 5'-O-protected nucleoside (e.g., 5'-O-Dimethoxytrityl-thymidine).

-

Synthesize the 3'-O-protected nucleoside-5'-phosphate (e.g., 3'-O-Acetyl-thymidine-5'-phosphate).

-

-

Coupling Reaction:

-

Dissolve the 5'-O-protected nucleoside and a molar excess of the 3'-O-protected nucleoside-5'-phosphate in anhydrous pyridine.

-

Add a molar excess of dicyclohexylcarbodiimide (DCC) to the solution.

-

Allow the reaction to proceed at room temperature for several hours to days.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Remove the dicyclohexylurea precipitate by filtration.

-

Purify the resulting protected dinucleoside monophosphate by chromatography (e.g., silica gel chromatography).

-

-

Chain Elongation:

-

Selectively remove the 3'-O-acetyl group from the purified product using a mild base.

-

Repeat the coupling and purification steps with the next appropriate protected nucleoside-5'-phosphate.

-

Standard Protocol for Automated Solid-Phase Phosphoramidite Synthesis

This protocol outlines a typical cycle on an automated DNA synthesizer.

-

Deblocking (Detritylation):

-

The solid support with the attached initial nucleoside is treated with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for approximately 60-90 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group.

-

The support is then washed with anhydrous acetonitrile.

-

-

Coupling:

-

A solution of the desired phosphoramidite monomer (0.02-0.1 M in acetonitrile) and a solution of an activator (e.g., 0.25-0.5 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) are delivered simultaneously to the synthesis column.

-

The coupling reaction is typically complete within 30-60 seconds.

-

The support is washed with acetonitrile.

-

-

Capping:

-

To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.

-

Two solutions are used:

-

Capping A: Acetic anhydride/2,6-lutidine/tetrahydrofuran (THF)

-

Capping B: 16% N-methylimidazole in THF

-

-

These solutions are delivered to the column for approximately 30-60 seconds.

-

The support is washed with acetonitrile.

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

A solution of 0.02 M iodine in THF/water/pyridine is delivered to the column for approximately 30-60 seconds.

-

The support is washed with acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed in a final deprotection step, typically using concentrated ammonium hydroxide.

Conclusion

The evolution from phosphodiester to phosphoramidite chemistry represents a significant leap in the field of nucleic acid synthesis. While the phosphodiester method was foundational, its limitations in efficiency, speed, and the propensity for side reactions restricted its utility. The phosphoramidite method, with its high coupling efficiency, rapid cycle times, and amenability to automation, has become the gold standard for the chemical synthesis of oligonucleotides. This robust and reliable chemistry has been instrumental in advancing research, diagnostics, and the development of novel nucleic acid-based therapeutics. For professionals in drug development and scientific research, a thorough understanding of these synthesis methods is crucial for the design and application of high-quality, synthetic nucleic acids.

References

The Oxidation Step in Phosphoramidite Oligonucleotide Synthesis: A Technical Guide

In the landscape of modern molecular biology, diagnostics, and therapeutics, the chemical synthesis of oligonucleotides is a foundational technology. The phosphoramidite method stands as the gold standard for this process, enabling the rapid and high-fidelity production of custom DNA and RNA sequences.[1] Within the four-step cycle of this method, the oxidation of the trivalent P(III) phosphite triester to a pentavalent P(V) phosphate triester is a critical, albeit sometimes overlooked, stage. This guide provides a detailed examination of the oxidation step's importance, mechanisms, and practical considerations for researchers and professionals in drug development.

The Indispensable Role of P(III) Oxidation

The solid-phase synthesis of oligonucleotides proceeds in a 3' to 5' direction through a repeated four-step cycle: deblocking, coupling, capping, and oxidation.[1] The coupling step joins a 5'-hydroxyl group of the growing chain with an incoming nucleoside phosphoramidite, forming a phosphite triester linkage.[2] This newly formed P(III) linkage is unnatural and unstable, particularly under the acidic conditions required for the subsequent deblocking (detritylation) step of the next cycle.[2][3][4][5][6]

The primary role of the oxidation step is to convert this unstable phosphite triester into a stable phosphate triester, which is a protected precursor of the natural phosphate diester backbone of DNA and RNA.[2][7] This conversion is paramount for several reasons:

-

Backbone Stabilization: The oxidation to P(V) creates a robust phosphate triester linkage that can withstand the subsequent chemical treatments in the synthesis cycle, particularly the repeated exposure to acid for detritylation.[3][4][5][6][]

-

Ensuring Synthesis Fidelity: Incomplete or failed oxidation leaves the unstable phosphite triester vulnerable to cleavage during the next deblocking step.[9] This leads to the termination of that chain, resulting in the accumulation of truncated sequences (often called "n-1 shortmers"), which significantly reduces the purity and overall yield of the final full-length oligonucleotide product.[][9]

-

Maintaining Structural Integrity: Proper formation of the phosphate backbone is essential for the correct three-dimensional conformation of the final oligonucleotide, which is crucial for its biological function in applications like PCR, hybridization, and antisense therapy.[]

The Chemical Mechanism of Oxidation

The core of the oxidation step is the conversion of a phosphorus(III) atom to a phosphorus(V) atom.

The most common and well-established method uses a solution of iodine (I₂) as the oxidizing agent in the presence of water and a mild base, such as pyridine or lutidine.[2][10] The base acts as a catalyst and solvent.[10] The reaction is extremely rapid, often completing in seconds.[4][11]

Experimental Protocols and Reagents

The choice of oxidizing agent can impact synthesis efficiency, compatibility with modified nucleosides, and even the integrity of the solid support substrate.

This is the most widely used method in automated solid-phase synthesis.

-

Reagent Composition: A typical oxidizing solution consists of 0.02 M to 0.1 M iodine dissolved in a mixture of tetrahydrofuran (THF), pyridine, and water.[10][12] Common solvent ratios include THF/Pyridine/Water at 70:20:10 or similar formulations.[13]

-

Procedure:

-

Following the capping step, the synthesis column is washed with an anhydrous solvent (typically acetonitrile) to remove residual capping reagents.

-

The iodine-based oxidizing solution is delivered to the column, completely immersing the solid support.

-

The reaction proceeds for a short wait time, typically 15 to 45 seconds, to ensure complete conversion of all phosphite triester linkages.[5]

-

The column is then thoroughly washed with acetonitrile to remove the oxidizing solution and any byproducts. Special attention is paid to removing all traces of water, which would inhibit the subsequent coupling reaction.[3][5][6][14] Some synthesizers may even perform a second capping step after oxidation purely to act as a drying step.[3][5][6]

-

For certain applications, aqueous iodine can be problematic. For instance, it can damage sensitive modified bases (like 7-deaza-dG) or corrode non-standard synthesis substrates such as gold or indium tin oxide (ITO) surfaces used in microarrays.[9][14] In these cases, non-aqueous oxidizers are preferred.

-

Reagents:

-

(1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO): A mild and efficient anhydrous oxidizer.[2][9][14] It is typically used as a 0.5 M solution in acetonitrile.[9][14]

-

tert-Butyl hydroperoxide (TBHP): Another non-aqueous option, though peroxides can be unstable and may cause degradation with extended exposure.[2][9]

-

-

Procedure (using CSO):

-

Following the coupling and capping steps, the column is washed with acetonitrile.

-

The CSO solution (e.g., 0.5 M in acetonitrile) is delivered to the column.

-

The reaction time is generally longer than for iodine, with stepwise oxidation times of 20 seconds being effective, though longer times of up to 3 minutes may be used to ensure complete reaction, especially in post-synthesis oxidation protocols.[9][11]

-

The column is washed with acetonitrile before proceeding to the next deblocking step.

-

Data Presentation: Comparison of Oxidizing Agents

The selection of an oxidizing agent is a critical parameter in optimizing an oligonucleotide synthesis protocol.

| Parameter | Aqueous Iodine (I₂/H₂O/Pyridine) | (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) | tert-Butyl Hydroperoxide (TBHP) |

| Typical Concentration | 0.02 M - 0.05 M[12][13] | 0.5 M in Acetonitrile[9][14] | Varies |

| Typical Reaction Time | Very fast (~15-45 seconds)[4][5] | Fast (20 seconds to 3 minutes)[9][11] | Generally slower than iodine |

| Oxidation Efficiency | High and reliable for standard DNA/RNA[10] | High, comparable to iodine[11][14] | Good, but can be less efficient |

| Advantages | Inexpensive, robust, fast, well-established[10][11] | Anhydrous, compatible with sensitive bases and substrates, mild[2][9][14] | Anhydrous |

| Disadvantages | Incompatible with some modified bases, corrosive to certain surfaces, requires thorough drying[9][14] | More expensive, longer reaction time compared to iodine[9] | Peroxide instability can lead to oligo degradation with prolonged exposure[9] |

Impact of Inefficient Oxidation

The consequences of a suboptimal oxidation step are severe and directly impact the quality of the final product.

| Defect | Chemical Cause | Impact on Final Oligonucleotide Product | Consequence for Application |

| Chain Truncation (n-1) | Incomplete oxidation leaves an acid-labile P(III) linkage, which is cleaved during the next detritylation step.[9] | Increased presence of "shortmer" failure sequences, reducing the yield of the full-length product.[][9] | Reduced purity complicates downstream purification; failure sequences can interfere with assays or therapeutic action. |

| Undesired Side Reactions | Residual water from aqueous oxidation can interfere with the next coupling step.[3][5][6][14] | Can lead to the formation of phosphonate linkages or other side products. | Compromises the chemical identity and function of the oligonucleotide. |

| Base Damage | Aggressive oxidizing conditions (or incompatible oxidizers) can modify sensitive nucleobases.[9] | Introduction of mutations or damaged bases into the sequence. | Loss of biological activity, incorrect hybridization, or potential toxicity. |

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. atdbio.com [atdbio.com]

- 6. biotage.com [biotage.com]

- 7. m.youtube.com [m.youtube.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. youdobio.com [youdobio.com]

- 14. Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Biology: A Technical Guide to the Building Blocks of Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to artificially synthesize DNA with speed and precision has revolutionized molecular biology, genetic engineering, and the development of novel therapeutics. At the heart of this capability lies the robust and highly efficient process of automated solid-phase DNA synthesis. This in-depth technical guide elucidates the fundamental building blocks and the intricate chemical ballet of the phosphoramidite synthesis cycle, the gold standard in the field.

The Building Blocks: Protected Phosphoramidites

Automated DNA synthesis constructs oligonucleotides in a 3' to 5' direction, the opposite of biological synthesis.[1][2][3] The fundamental building blocks are not standard nucleotides, but rather chemically modified nucleoside phosphoramidites.[1][4] These monomers are engineered with specific protecting groups to prevent unwanted side reactions during the synthesis cycle, ensuring the stepwise addition of the correct base.[5]

The key features of a nucleoside phosphoramidite are:

-

A standard or modified nucleobase (Adenine, Guanine, Cytosine, or Thymine).

-

A deoxyribose sugar .

-

A phosphoramidite group at the 3' position, which will form the phosphodiester backbone.

-

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group. This acid-labile group prevents self-coupling of the monomer.[1][4]

-

Protecting groups on the exocyclic amines of the nucleobases (except for thymine). Typically, benzoyl (Bz) is used for adenine and cytosine, and isobutyryl (iBu) for guanine.[1][4]

-

A β-cyanoethyl group protecting the phosphorus atom.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]

- 3. Enzymatic DNA Synthesis: Going to Great Lengths | The Scientist [the-scientist.com]

- 4. Autonomous Multistep Organic Synthesis in a Single Isothermal Solution Mediated by a DNA Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Synthesis, Assembly and Applications in Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Use of 5'-Hydroxyl Protecting Groups in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical function of 5'-hydroxyl protecting groups in the chemical synthesis of nucleosides and their analogs. The strategic selection and application of these groups are paramount for achieving desired regioselectivity and high yields in complex synthetic pathways, particularly in the development of therapeutic oligonucleotides and antiviral agents.

The Pivotal Role of the 5'-Hydroxyl Group in Nucleoside Synthesis

The 5'-hydroxyl group of a nucleoside is its primary alcohol and, consequently, the most sterically accessible and reactive of its hydroxyl groups. This inherent reactivity necessitates a protection strategy to prevent its participation in undesired side reactions during chemical modifications at other positions of the nucleoside, such as the 2'- or 3'-hydroxyl groups or the nucleobase itself. The ideal 5'-hydroxyl protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.

Key 5'-Hydroxyl Protecting Groups: A Comparative Analysis

The choice of a protecting group is dictated by the overall synthetic strategy, including the nature of the desired modifications and the stability of other functional groups present in the nucleoside. The most commonly employed 5'-hydroxyl protecting groups in nucleoside chemistry are the trityl ethers, such as dimethoxytrityl (DMT) and monomethoxytrityl (MMT), and silyl ethers like tert-butyldimethylsilyl (TBDMS).

-